Bis(diphenylphosphine)methane monooxide

Vue d'ensemble

Description

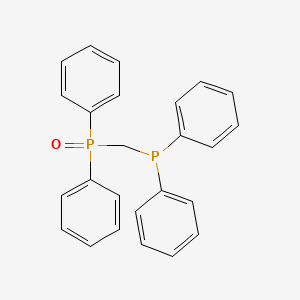

Bis(diphenylphosphino)methane monooxide, also known as Methylenebis(diphenylphosphine) monooxide, is an organophosphorus compound . It is a white, crystalline powder and is used in inorganic and organometallic chemistry as a ligand . It is a chelating ligand, meaning it can bond to metals with two phosphorus donor atoms .

Synthesis Analysis

Bis(diphenylphosphino)methane was first prepared by the reaction of sodium diphenylphosphide (Ph2PNa) with dichloromethane . The methylene group (CH2) in dppm (and especially its complexes) is mildly acidic . The ligand can be oxidized to give the corresponding oxides and sulfides CH2[P(E)Ph2]2 (E = O, S) . The methylene group is even more acidic in these derivatives .Molecular Structure Analysis

The molecular formula of Bis(diphenylphosphino)methane monooxide is (C6H5)2POCH2P(C6H5)2 . It has a molecular weight of 400.39 .Chemical Reactions Analysis

Deprotonation of fac- [(κ2P,P-Ph2PCH®PPh2)Mn(CO)3Br] (R = H, Me, Ph) produces the corresponding diphosphinomethanide derivatives fac- [(κ3P,C,P-Ph2PC®PPh2)Mn(CO)3], which are prone to activate H2 to form the hydride complexes fac- [(κ2P,P-Ph2PCH®PPh2)Mn(CO)3H] .Physical And Chemical Properties Analysis

Bis(diphenylphosphino)methane monooxide is a solid substance . It has a melting point of 187.5-189.9 degrees Celsius . It is insoluble in water .Applications De Recherche Scientifique

Transition Metal Complex Formation

Bis(diphenylphosphine)methane monooxide forms complexes with various transition metals such as Fe(III), Ni(II), Co(II), Cu(II), and Zn(II), showing chelation characteristics and resulting in 6-coordinate metal ions. These complexes exhibit properties akin to those formed by octamethylpyrophosphoramide, indicating its utility in creating specific metal coordination environments (White & Joesten, 1976).

Inclusion Properties and Reactions

Bis(diphenylphosphine)methane monooxide demonstrates notable inclusion properties, forming complexes with various guests. It also participates in reactions like the Diels-Alder reaction, offering potential applications in organic synthesis and materials science (Ming-xia et al., 2010).

NMR Experiments in Structural Elucidation

The compound plays a crucial role in the structural elucidation of polynuclear thiolate complexes, particularly in combined 31P and 1H NMR experiments. These studies are essential in understanding the molecular structure and properties of various metal complexes (Cerrada & Laguna, 2005).

Photophysical and Electrochemical Properties

Bis(diphenylphosphine)methane monooxide is a key component in studying the electronic and structural properties of heteroleptic [Cu(NN)(PP)]+ complexes. It aids in understanding the correlation between geometry and luminescence, thereby contributing to advancements in electroluminescent devices and photoredox catalysis (Leoni et al., 2018).

Synergistic Metal Extraction

The compound has been applied in the synergistic extraction of alkaline earth metals, showing more potency than other ligands like trioctylphosphine oxide. This application is significant in the field of inorganic chemistry and material separation processes (Umetani et al., 1986).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Deprotonation of fac- [(κ2P,P-Ph2PCH®PPh2)Mn(CO)3Br] (R = H, Me, Ph) produces the corresponding diphosphinomethanide derivatives fac- [(κ3P,C,P-Ph2PC®PPh2)Mn(CO)3], which are prone to activate H2 to form the hydride complexes fac- [(κ2P,P-Ph2PCH®PPh2)Mn(CO)3H]. The substitution of the dppm bridge improves dramatically the reaction efficiency and this was rationalized by DFT calculations .

Propriétés

IUPAC Name |

diphenylphosphorylmethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22OP2/c26-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNZKBJIWPGRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307678 | |

| Record name | Bis(diphenylphosphine)methane monooxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(diphenylphosphine)methane monooxide | |

CAS RN |

23176-18-3 | |

| Record name | NSC193781 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(diphenylphosphine)methane monooxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

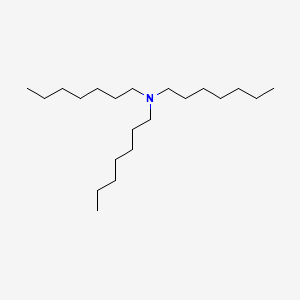

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)